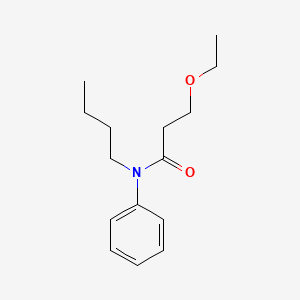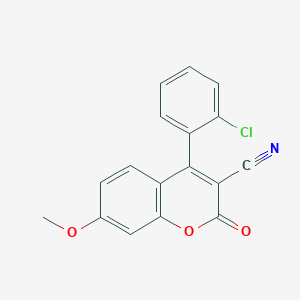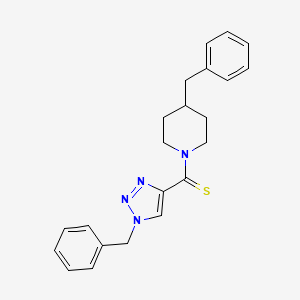![molecular formula C24H18Cl2N6O3S B14941455 4-[3,4-bis(4-chlorophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]-N-(diaminomethylidene)benzenesulfonamide](/img/structure/B14941455.png)
4-[3,4-bis(4-chlorophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]-N-(diaminomethylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3,4-BIS(4-CHLOROPHENYL)-6-OXO-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-N~1~-(DIAMINOMETHYLENE)-1-BENZENESULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[3,4-c]pyrazole core, which is substituted with chlorophenyl groups and a benzenesulfonamide moiety. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 4-[3,4-BIS(4-CHLOROPHENYL)-6-OXO-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-N~1~-(DIAMINOMETHYLENE)-1-BENZENESULFONAMIDE involves multiple steps, starting with the preparation of the pyrrolo[3,4-c]pyrazole core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions, while the benzenesulfonamide moiety is attached through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where specific functional groups can be replaced with others under suitable conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of specific bonds and formation of simpler products.
Wissenschaftliche Forschungsanwendungen
4-[3,4-BIS(4-CHLOROPHENYL)-6-OXO-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-N~1~-(DIAMINOMETHYLENE)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[3,4-c]pyrazole core can bind to active sites of enzymes, inhibiting their activity or modulating their function. The chlorophenyl groups and benzenesulfonamide moiety contribute to the compound’s binding affinity and specificity, allowing it to exert its effects through multiple pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives and sulfonamide-containing molecules. Compared to these compounds, 4-[3,4-BIS(4-CHLOROPHENYL)-6-OXO-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-N~1~-(DIAMINOMETHYLENE)-1-BENZENESULFONAMIDE stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Some similar compounds include:
These compounds share some structural similarities but differ in their specific functional groups and overall properties.
Eigenschaften
Molekularformel |
C24H18Cl2N6O3S |
|---|---|
Molekulargewicht |
541.4 g/mol |
IUPAC-Name |
2-[4-[3,4-bis(4-chlorophenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]phenyl]sulfonylguanidine |
InChI |
InChI=1S/C24H18Cl2N6O3S/c25-15-5-1-13(2-6-15)20-19-21(30-29-20)23(33)32(22(19)14-3-7-16(26)8-4-14)17-9-11-18(12-10-17)36(34,35)31-24(27)28/h1-12,22H,(H,29,30)(H4,27,28,31) |
InChI-Schlüssel |
JLUAXIUBLLOBRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2C3=C(C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N=C(N)N)NN=C3C5=CC=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-1-(4-methylphenyl)-6-(morpholin-4-yl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile](/img/structure/B14941383.png)

![9-(1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B14941393.png)
![2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B14941400.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941430.png)

![3-[Cyclohexyl(methyl)amino]propanamide](/img/structure/B14941440.png)
![3-(trifluoromethyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941443.png)
![Ethyl 4-hydroxy-5-[3-{[2-(4-hydroxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14941447.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14941454.png)


![4-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14941464.png)
